

An In-Depth Technical Guide to the Physicochemical Properties of Brominated Aminophenols

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Compound of Interest

Compound Name: *5-Bromo-2-(dimethylamino)phenol*

Cat. No.: *B14832878*

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Preamble: On the Subject of **5-Bromo-2-(dimethylamino)phenol**

Initial inquiries into the physicochemical properties of **5-Bromo-2-(dimethylamino)phenol** did not yield specific data from established chemical literature and databases. This suggests that the compound is not widely synthesized or commercially available, and its characteristics are not documented in public-facing scientific resources.

In the spirit of scientific advancement and to provide a valuable technical resource, this guide will focus on a structurally analogous and well-documented compound: 4-Bromo-3-((dimethylamino)methyl)phenol. This alternative shares key functional motifs with the original query—a brominated phenol ring and a tertiary amine—making it a relevant and instructive subject for understanding the potential characteristics of this class of compounds. The methodologies and principles discussed herein are broadly applicable to the analysis of novel substituted phenols.

Core Physicochemical Characteristics of 4-Bromo-3-((dimethylamino)methyl)phenol

The physical state and melting point of a compound are fundamental parameters that inform its handling, purification, and application in research and development. While a precise melting point for 4-Bromo-3-((dimethylamino)methyl)phenol is not consistently reported, its physical state is expected to be a solid at ambient temperature, a common characteristic of substituted phenols.

For comparative purposes, related brominated phenols exhibit the following melting points:

- 4-Bromo-3-methylphenol: 59-61 °C[1][2]
- 4-Bromo-3,5-dimethylphenol: 112-118 °C[3]

These values suggest that the melting point of 4-Bromo-3-((dimethylamino)methyl)phenol would likely fall within a range influenced by its specific substitution pattern and intermolecular forces.

A summary of the available data for 4-Bromo-3-((dimethylamino)methyl)phenol is presented below:

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ BrNO	[4]
Molecular Weight	230.1 g/mol	[4]
Physical State	Solid (predicted)	Inferred from related compounds
Melting Point	Not available	-

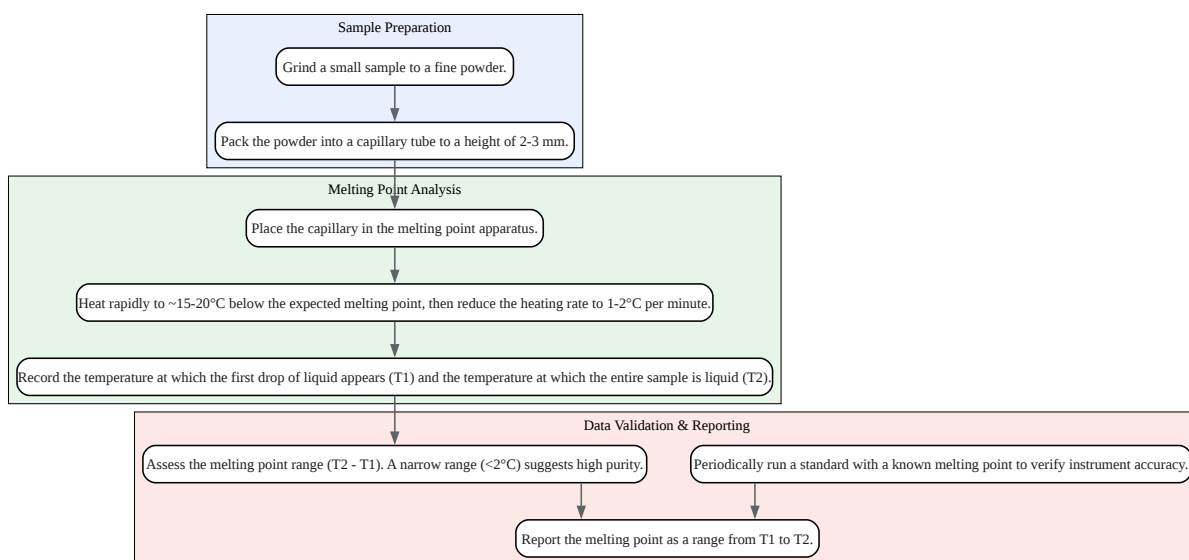
Experimental Determination of Melting Point: A Validating Protocol

The determination of a melting point is a critical experiment for the characterization and purity assessment of a crystalline solid. The following protocol outlines a standard and self-validating method for this analysis.

Principle of Melting Point Determination

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This is a sharp, well-defined temperature. The presence of impurities typically depresses and broadens the melting point range. Therefore, a narrow melting point range is a strong indicator of high purity.

Experimental Workflow



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Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology

- Sample Preparation:
 - Ensure the sample of 4-Bromo-3-((dimethylamino)methyl)phenol is completely dry.
 - Place a small amount of the crystalline solid on a watch glass and crush it into a fine powder using a spatula.
- Capillary Loading:
 - Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
 - Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly to a height of 2-3 mm.
- Melting Point Measurement:
 - Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.
 - If the approximate melting point is unknown, a preliminary rapid heating run can be performed to get an estimate.
 - For an accurate measurement, heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
 - Carefully observe the sample. Record the temperature at which the first droplet of liquid is observed (the lower end of the melting range).
 - Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the upper end of the melting range).
- Data Reporting and Interpretation:

- The melting point should be reported as a range. For example, "Melting Point: 105-107°C".
- A sharp melting range (e.g., within 1-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Causality Behind Experimental Choices

- Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point.
- Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the temperature of the heating block and the sample to be in equilibrium. This prevents overshooting the true melting point.
- Calibration: Regular calibration of the melting point apparatus with certified standards is essential for ensuring the trustworthiness and accuracy of the obtained data.

Concluding Remarks

While the specific physicochemical data for **5-Bromo-2-(dimethylamino)phenol** remains elusive, a thorough examination of the structurally related compound, 4-Bromo-3-((dimethylamino)methyl)phenol, provides valuable insights. The presented experimental protocol for melting point determination is a cornerstone of chemical characterization, offering a reliable method for assessing the purity and identity of crystalline solids. Researchers engaged in the synthesis of novel brominated aminophenols can confidently apply these principles and methodologies in their work.

References

- Cgemtarget. 4-Bromo-3-methylphenol CAS NO. 14472-14-1. [[Link](#)]

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Sources

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